![molecular formula C9H6FNO2 B6345921 3-(3-Fluorophenyl)-1,2-oxazol-5-ol CAS No. 1188031-78-8](/img/structure/B6345921.png)
3-(3-Fluorophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3-Fluorophenyl)-1,2-oxazol-5-ol (3-FPO) is a synthetic compound derived from the oxazole family of compounds. It has been used in a variety of scientific research applications, including as a tool for studying the biochemical and physiological effects of various drugs, as well as for investigating the mechanism of action of certain drugs. While 3-FPO has been used in laboratory experiments, there are advantages and limitations to be aware of when using it.
Scientific Research Applications
3-(3-Fluorophenyl)-1,2-oxazol-5-ol has been used in a variety of scientific research applications. It has been used as a tool for studying the biochemical and physiological effects of various drugs, as well as for investigating the mechanism of action of certain drugs. It has also been used as a precursor in the synthesis of other compounds, such as 3-fluoro-2-methylthiazole.
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoroamphetamine have been shown to act as a monoamine releaser with selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
For instance, 3-Fluoroamphetamine acts as a substrate-based releaser, with selectivity for dopamine over serotonin .
Biochemical Pathways
Related compounds like 3-fluoroamphetamine have been shown to affect the monoaminergic system, particularly influencing the release of dopamine and norepinephrine .
Result of Action
Related compounds like 3-fluoroamphetamine have been shown to stimulate locomotor activity .
Advantages and Limitations for Lab Experiments
3-(3-Fluorophenyl)-1,2-oxazol-5-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. It is also non-toxic, making it safe to use in experiments. However, there are some limitations to be aware of when using 3-(3-Fluorophenyl)-1,2-oxazol-5-ol. It is not water soluble, so it must be dissolved in an organic solvent in order to be used in experiments. Additionally, it has a relatively short shelf life, so it must be stored and used quickly.
Future Directions
There are several potential future directions for the use of 3-(3-Fluorophenyl)-1,2-oxazol-5-ol. It could be used to study the biochemical and physiological effects of other drugs, as well as to investigate the mechanism of action of other drugs. Additionally, it could be used in the synthesis of other compounds, such as 3-fluoro-2-methylthiazole. Finally, it could be used to investigate the potential therapeutic applications of 3-(3-Fluorophenyl)-1,2-oxazol-5-ol, such as its potential use as an antidepressant.
Synthesis Methods
3-(3-Fluorophenyl)-1,2-oxazol-5-ol is synthesized through a multi-step process starting with the reaction of 3-fluorobenzoic acid and 2-amino-5-methylthiazole in aqueous acetic acid. This reaction yields 3-(3-fluorophenyl)-2-amino-5-methylthiazole, which is then oxidized with hydrogen peroxide to form 3-(3-Fluorophenyl)-1,2-oxazol-5-ol. This process has been reported to take place at a temperature of around 70°C and a pressure of around 1 atm.
properties
IUPAC Name |
3-(3-fluorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQSUMCDAIWWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-1,2-oxazol-5-ol |
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